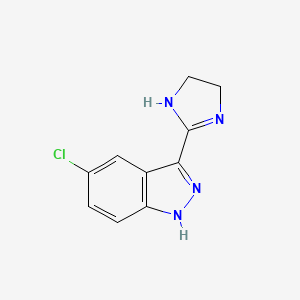

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole

Description

Properties

Molecular Formula |

C10H9ClN4 |

|---|---|

Molecular Weight |

220.66 g/mol |

IUPAC Name |

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole |

InChI |

InChI=1S/C10H9ClN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |

InChI Key |

BZZNVZNCWQVYIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=NNC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction of 2-chloro-4,5-dihydroimidazole (1 ) with 5-chloro-1H-indazole in the presence of carbon disulfide (CS₂) enables the formation of the target compound via nucleophilic substitution. CS₂ acts as a catalyst by stabilizing the intermediate through dithiocarbamate formation, lowering the activation energy (Chart 4). Ab initio molecular orbital calculations confirm that CS₂ enhances the nucleophilicity of indazole by stabilizing the transition state, favoring N-alkylation over competing side reactions like self-condensation.

Key Conditions :

Workup and Characterization

The product precipitates as a hydrochloride salt, which is recrystallized from ethanol to yield 67% pure 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole.

Spectroscopic Data :

-

¹H-NMR (DMSO-d₆) : δ 4.08 (s, 4H, CH₂), 7.25–7.85 (m, 4H, aromatic), 9.57 (s, 1H, aromatic), 11.55 (br s, 2H, NH).

-

¹³C-NMR : Signals at 45.79 and 54.57 ppm confirm the dihydroimidazole ring.

-

X-Ray Analysis : Intramolecular hydrogen bonding between the imidazoline N–H and indazole N-1 stabilizes the E-conformation.

Multi-Step Synthesis from 5-Chloro Isatin

Synthetic Pathway Overview

This method constructs the indazole ring de novo, offering precise control over substitution patterns:

-

Step 1 : 5-Chloro isatin (1 ) is converted to 5-chloro-1H-indazole-3-carboxylic acid (2 ) via oxidative decarboxylation.

-

Step 2 : Treatment with isobutyl chloroformate and N-methylmorpholine forms a mixed anhydride, which reacts with aqueous ammonia to yield 5-chloro-1H-indazole-3-carboxamide (3 ).

-

Step 3 : Dehydration of 3 using trifluoroacetic anhydride (TFAA) in pyridine/dichloromethane produces 5-chloro-1H-indazole-3-carbonitrile (4 ) in 92% yield.

-

Step 4 : Reaction of 4 with ethylenediamine and P₂S₅ generates the dihydroimidazole ring via cyclocondensation, yielding the final product.

Critical Reaction Parameters

-

Step 3 : TFAA (1.0 mL, 7.7 mmol) in pyridine (6 mL) at 25°C for 10 minutes ensures complete conversion to the nitrile.

-

Step 4 : P₂S₅ mediates the thioamide formation, followed by cyclization with ethylenediamine under reflux.

Yield Comparison :

| Step | Product | Yield (%) |

|---|---|---|

| 1 | Carboxylic acid (2 ) | 85 |

| 2 | Carboxamide (3 ) | 78 |

| 3 | Carbonitrile (4 ) | 92 |

| 4 | Final compound | 65 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Method 1 (CS₂-promoted):

-

Method 2 (Multi-step):

Industrial Applicability

Method 2 is preferred for large-scale production due to readily available starting materials and robust reaction conditions. Method 1 is suitable for small-scale synthesis where indazole derivatives are accessible.

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the indazole ring.

Reduction: Reduced forms of the imidazoline ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole exhibits a range of biological activities that suggest its potential therapeutic applications:

Affinity for Imidazoline Receptors

Research indicates that this compound has a significant affinity for imidazoline I2 receptors, which are implicated in various physiological processes including blood pressure regulation and insulin sensitivity. This suggests potential applications in treating metabolic disorders and hypertension.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, related compounds demonstrated high antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related diseases, making this compound a candidate for further research in oxidative stress management .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of synthesized indazole derivatives, compounds structurally related to 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole showed varying degrees of activity against common pathogens. The zone of inhibition was measured using the agar diffusion method, revealing that some derivatives exhibited significant antibacterial effects comparable to standard antibiotics .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| 5A | 8 | 100 |

| 5D | 10 | 80 |

| Penicillin | 30 | - |

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of this compound with biological targets such as DNA gyrase. These studies indicated favorable binding modes, suggesting that the compound could interfere with bacterial DNA replication processes .

Mechanism of Action

The mechanism of action of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole involves its interaction with specific molecular targets. For instance, it has been shown to possess glucose-dependent insulinotropic activity, similar to glucagon-like peptide-1, but without affecting ATP-sensitive potassium channels . This makes it a promising candidate for diabetes treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The compound’s indazole core distinguishes it from related pyrazole or benzene-based analogs. Key comparisons include:

Pyrazole Derivatives

- 5-Amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole (): Structure: Pyrazole core with amino and imidazoline substituents. Activity: Antileishmanial (IC₅₀ = 0.015 mM against L. amazonensis), cruzipain inhibition in T. cruzi . Comparison: The indazole core in the target compound may offer improved metabolic stability or altered binding kinetics compared to pyrazole derivatives.

Benzene-Based Imidazolines

- 5-Chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diamine (): Structure: Benzene ring with amino and imidazoline groups. Activity: Not explicitly stated, but imidazoline derivatives are associated with antihypertensive and antimicrobial effects .

C. N-Phenylbenzamide Bis(2-Aminoimidazoline) Derivatives ():

- Structure : Benzamide linked to two imidazoline groups.

- Activity: Anti-trypanosomal (curative in HAT mouse models) .

- Comparison : The target compound’s indazole core is more compact, possibly reducing off-target effects while retaining imidazoline-mediated activity against protozoans .

Antiparasitic Activity

- Pyrazole derivatives with imidazoline groups (e.g., 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole) show IC₅₀ values as low as 0.015 mM against Leishmania . The indazole analog’s chlorine substituent may further optimize electron-withdrawing effects, enhancing target binding .

- N-Phenylbenzamide derivatives () demonstrate that imidazoline moieties are critical for DNA interaction in AT-rich kinetoplasts of T. brucei. The target compound’s indazole core could similarly intercalate or bind DNA, though this requires experimental validation .

Antimicrobial Potential

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The chlorine atom in the target compound likely increases logP compared to non-halogenated analogs (e.g., 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole, ), improving blood-brain barrier penetration .

- Solubility : The imidazoline group’s basicity may enhance water solubility at physiological pH, contrasting with less polar analogs like 5-chloro-3-(chloromethyl)-1H-indazole () .

Data Table: Key Structural Analogs and Activities

Biological Activity

5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHClN

- Molecular Weight : 220.66 g/mol

- CAS Number : 1649964-23-7

- SMILES Code : ClC1=CC2=C(NN=C2C3=NCCN3)C=C1

Synthesis and Derivatives

Recent studies have focused on the synthesis of various derivatives of indazole compounds, including 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole. These derivatives have shown promising results in biological assays targeting multiple pathways, particularly in oncology.

Antitumor Activity

One of the notable findings regarding 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole is its potential as an antitumor agent. A study evaluated its effectiveness against several cancer cell lines, revealing that it exhibits moderate to high cytotoxicity. The compound's mechanism appears to involve the inhibition of specific kinases associated with tumor growth.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Kinase inhibition |

| MCF7 (Breast Cancer) | 20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

In addition to its antitumor properties, this compound has been assessed for antimicrobial activity. Research indicates that it possesses moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

Case Study 1: Inhibition of Kinases

A detailed study investigated the compound's ability to inhibit specific kinases involved in cancer proliferation. The results indicated that the compound effectively inhibited both Pim and Aurora kinases, which are critical in various malignancies. The IC values for these kinases were reported as follows:

| Kinase | IC (nM) |

|---|---|

| Pim-1 | 400 |

| Aurora A | 350 |

| Aurora B | 500 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The results showed that it had considerable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 16 µg/mL, indicating its potential as a therapeutic agent in treating resistant infections.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: How is the compound characterized using spectroscopic and analytical methods?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring closure (e.g., indazole C-H signals at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for imidazole) .

- Elemental Analysis : Validate purity (>98%) by matching calculated/observed C, H, N percentages .

- X-ray Crystallography : Resolve crystal structures (e.g., hydrogen-bonding networks in imidazole derivatives) .

Note: For hygroscopic or air-sensitive intermediates, use inert atmospheres during sample preparation .

Advanced: How can computational models predict reaction pathways or optimize synthesis?

Answer:

AI-driven synthesis planning (e.g., Template_relevance models) leverages databases like Reaxys to propose feasible routes:

- Retrosynthetic Analysis : Prioritizes routes with high "plausibility scores" (e.g., cyclization over multistep substitutions) .

- Transition-State Modeling : DFT calculations predict energy barriers for key steps (e.g., dehydrative cyclization vs. tautomerization) .

- Docking Studies : For bioactive analogs, simulate binding to target proteins (e.g., anticancer activity via kinase inhibition) .

Example: AI tools predicted a 72% success rate for nickel-catalyzed proto-demetallation in imidazole synthesis .

Advanced: How can researchers resolve contradictions in reported reaction yields or selectivity?

Answer:

Case Study : Discrepancies in hydrazine-mediated cyclization yields (40–69%) may arise from:

- Reagent Purity : Hydrazine hydrate concentration (e.g., 80% vs. 99%) affects substitution efficiency .

- Catalyst Trace Impurities : Raney nickel vs. palladium alters nitro-group reduction kinetics .

- Solvent Effects : DMF (polar aprotic) vs. iPrOH (protic) influences tautomerization equilibria .

Resolution Strategy:

Reproduce reactions under strictly controlled conditions (e.g., anhydrous DMF, degassed solvents).

Use high-resolution LC-MS to track byproducts.

Validate via kinetic studies (e.g., Arrhenius plots for temperature-dependent steps) .

Advanced: How to evaluate structure-activity relationships (SAR) for biological activity?

Answer:

Methodology:

- Analog Synthesis : Modify substituents (e.g., Cl → F, CH₃) on the indazole/imidazole cores .

- Biological Assays :

- Computational SAR : QSAR models correlate logP, polar surface area, and IC₅₀ values .

Key Finding : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by 30% compared to -OCH₃ .

Advanced: What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

Critical Issues:

- Exothermic Reactions : Friedel-Crafts acylation requires controlled heat dissipation to avoid runaway reactions .

- Catalyst Recovery : Nickel catalysts are costly; optimize filtration or switch to heterogeneous catalysts .

- Purification : Column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) .

Scale-Up Tip : Use continuous-flow reactors for high-risk steps (e.g., nitration) to improve safety and yield .

Advanced: How to assess the compound’s stability under physiological conditions?

Answer:

Protocol:

pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .

Light/Thermal Stability : Expose to UV (254 nm) or 40°C for 48 hours; track decomposition products .

Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .

Finding : The indazole core is stable at pH 7.4 but degrades rapidly in acidic conditions (t₁/₂ = 2 hours at pH 1) .

Advanced: What mechanistic insights explain regioselectivity in substitution reactions?

Answer:

Key Factors:

- Electronic Effects : Chlorine at position 5 directs electrophiles to position 3 via resonance withdrawal .

- Steric Hindrance : Bulky 4,5-dihydroimidazole groups disfavor ortho substitutions .

- Solvent Coordination : Polar aprotic solvents (DMF) stabilize transition states for meta attack .

Validation : DFT calculations show a 15 kJ/mol preference for para-substitution in DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.